3-(tert-Butoxy)piperidine hydrochloride

Description

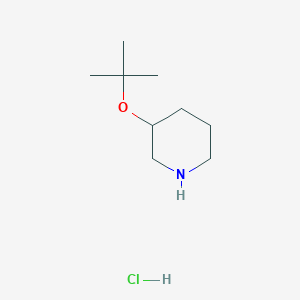

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPQUPKEXMJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Utilization of 3 Tert Butoxy Piperidine Hydrochloride and Its Derivatives As Chemical Building Blocks

Precursors in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) framework inherent in 3-(tert-butoxy)piperidine (B13247753) and its N-protected analogues can be used as a foundational element for the construction of more elaborate heterocyclic systems. The synthesis often involves leveraging the existing ring structure and its functional groups to build new, fused, or linked heterocyclic rings.

One common strategy involves the transformation of N-protected piperidine acids into β-keto esters, which are versatile intermediates for synthesizing other heterocycles. nih.gov For example, N-Boc-piperidine-4-carboxylic acid can be converted into a β-keto ester, which then serves as a precursor for pyrazole (B372694) synthesis. nih.gov This process typically involves a reaction with a hydrazine (B178648) derivative, leading to cyclocondensation and the formation of a pyrazole ring attached to the piperidine scaffold. nih.gov This methodology allows for the creation of novel piperidinyl-1H-pyrazole-4-carboxylates. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Piperidine Precursors This table is for illustrative purposes and syntheses may start from derivatives of the title compound.

| Starting Piperidine Derivative | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|

Scaffolds for the Construction of Advanced Organic Molecules

The inherent three-dimensional structure of the piperidine ring makes it an ideal scaffold for the construction of advanced organic molecules. acs.org By using the piperidine core as a central framework, chemists can systematically add functional groups and build out molecular complexity in a controlled manner.

A primary application of piperidine scaffolds is in the creation of polyfunctionalized molecules, where multiple chemical groups are precisely arranged in three-dimensional space. researchgate.netrsc.org The synthesis of these complex structures often begins with a simple piperidine derivative, which is then subjected to a series of reactions to introduce new functionalities.

For instance, a "bottom-up" branching synthetic approach can be employed, starting with cyclization precursors that contain several reaction handles within their core structure. whiterose.ac.uk These handles can then be selectively reacted to build a library of shape-diverse molecular scaffolds. This strategy allows for the efficient preparation of compounds that possess the ideal properties for biological screening. whiterose.ac.uk The piperidine ring acts as a rigid core, ensuring that the appended functional groups adopt well-defined spatial orientations. General strategies for synthesizing such derivatives may involve steps like chloroacetylation, intramolecular cyclization, and subsequent functionalization through reductive amination or alkylation, allowing for the introduction of a wide variety of substituents. researchgate.net

The concept of modular synthesis, where complex molecules are assembled from interchangeable building blocks, is powerfully enabled by piperidine-based scaffolds. news-medical.netnih.gov This approach allows for the rapid generation of diverse libraries of compounds for applications such as fragment-based drug discovery. nih.gov

In a modular platform, a central piperidine core, which can be functionalized with reactive groups (or "exit vectors"), is combined with various coupling partners. nih.gov For example, a bifunctional piperidine building block containing a boronate group can undergo Suzuki-Miyaura cross-coupling reactions with a wide range of partners. nih.gov The nitrogen atom of the piperidine ring provides another site for functionalization, such as N-arylation or N-alkylation, further expanding the diversity of the resulting molecules. nih.gov This modularity simplifies the synthesis of complex, three-dimensional molecules that would otherwise require lengthy, linear synthetic routes. news-medical.net Recent advancements have combined biocatalytic oxidation with nickel electrocatalysis to functionalize piperidines in a two-step, modular process, significantly improving efficiency. news-medical.net This strategy facilitates access to tetracyclic bis-piperidine alkaloids and their analogues, which are characterized by a central bis-piperidine core flanked by macrocyclic chains. mdpi.com

Table 2: Modular Approaches Utilizing Piperidine Scaffolds

| Modular Strategy | Key Reactions | Application | Reference |

|---|---|---|---|

| Bifunctional 3-D Building Blocks | Suzuki-Miyaura cross-coupling, N-functionalization (e.g., Buchwald-Hartwig) | Fragment-Based Drug Discovery (FBDD) | nih.gov |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Biocatalysis, Nickel Electrocatalysis | Streamlined synthesis of high-value piperidines | news-medical.net |

| Palladium-Catalyzed Cyclization | Coupling of propargyl units with diamine components | Synthesis of substituted piperazines and related N-heterocycles | acs.org |

Derivatization for Advanced Chemical Probes and Ligands

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties. greyhoundchrom.com 3-(tert-Butoxy)piperidine hydrochloride and its analogues are excellent substrates for derivatization to create specialized molecules like chemical probes and high-affinity ligands.

Chemical probes are molecules used to study biological systems. The synthesis of diverse chemical probes can be achieved through high-throughput approaches using piperidine scaffolds. whiterose.ac.uk For example, rhodium-catalyzed carbenoid chemistry can be used in a reaction array to generate a library of probes from piperidine-based precursors. whiterose.ac.uk The piperidine core provides the structural foundation, while the derivatization introduces the specific functionalities needed for the probe's activity. whiterose.ac.uk

In the context of ligands, which are molecules that bind to specific biological targets, the piperidine ring often serves as a central linker or scaffold. Its conformationally restricted structure helps to position key binding groups in the optimal orientation for interaction with a receptor or enzyme. Polypeptoids containing carboxylic acid groups, for instance, are useful building blocks for constructing peptidomimetic assemblies, and piperidine-like structures can be conceptualized within these advanced materials. researchgate.net The synthesis of multinucleating ligands, such as those based on 2,2′ : 6′,2″-terpyridine, demonstrates how heterocyclic building blocks can be assembled into complex coordination oligomers and polymers, a principle that extends to the use of piperidine derivatives in creating ligands for various chemical and biological targets. rsc.org

Reactivity and Functional Group Transformations of 3 Tert Butoxy Piperidine Hydrochloride

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen in Derivatives

The nitrogen atom within the piperidine ring of 3-(tert-butoxy)piperidine (B13247753) derivatives retains its nucleophilic character, enabling a variety of substitution reactions. This reactivity is fundamental to the construction of more complex molecules.

A common transformation is N-alkylation, where the piperidine nitrogen attacks an alkyl halide. For instance, the reaction with an alkyl bromide or iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) leads to the corresponding N-alkylated piperidine. researchgate.net The choice of base and solvent is crucial to modulate the reactivity and prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net

Similarly, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions. cmu.edu This method allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide. The choice of palladium catalyst and ligand is critical for the success of these reactions, with different systems being optimal for different electronic properties of the substrates. cmu.edu

The nucleophilicity of the piperidine nitrogen is also exploited in reductive amination procedures. Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a direct route to N-substituted piperidines. This method is particularly useful for introducing a wide range of functional groups onto the nitrogen atom.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-3-(tert-butoxy)piperidine |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl-3-(tert-butoxy)piperidine |

| Reductive Amination | Aldehyde or ketone, NaBH(OAc)₃ | N-Substituted-3-(tert-butoxy)piperidine |

Transformations at the tert-Butoxy (B1229062) Moiety and Substituents on the Piperidine Ring

The tert-butoxy group at the 3-position of the piperidine ring is generally stable but can be cleaved under acidic conditions to yield the corresponding 3-hydroxypiperidine (B146073) derivative. This transformation is often a necessary step in synthetic sequences where the hydroxyl group is required for further functionalization.

Substituents on the piperidine ring can be introduced or modified through various reactions. For example, if a carbonyl group is present on the ring, as in N-Boc-4-oxopiperidine, the adjacent positions can be functionalized. Alkylation at the C5 position of tert-butyl 2,4-dioxopiperidine-1-carboxylate has been achieved regioselectively. researchgate.net The use of a lithium counter-ion was found to be important for the success of this γ-alkylation. researchgate.net

Furthermore, existing substituents can be transformed. For instance, a primary alcohol on a piperidine derivative can be oxidized to an aldehyde using reagents like Dess-Martin periodinane. nih.gov This aldehyde can then undergo further reactions, such as reductive amination, to introduce new side chains. nih.gov Similarly, a primary alcohol can be converted to a mesylate, which then serves as a leaving group for nucleophilic substitution reactions, allowing for the introduction of various amines. nih.gov

Catalyzed Functionalizations: Palladium-Catalyzed and Organocatalytic Approaches

Catalytic methods have significantly expanded the scope of functionalizing the piperidine ring in derivatives of 3-(tert-butoxy)piperidine. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds.

For instance, the arylation of the piperidine ring at positions other than nitrogen has been demonstrated. Cobalt-catalyzed cross-coupling of 3-iodo-N-Boc-piperidine with aryl Grignard reagents provides a route to 3-arylpiperidines. nih.gov Similarly, palladium-catalyzed arylation of endocyclic 1-azaallyl anions, derived from 2-aryl-1-piperideines, has been used to synthesize cis-2,3-diarylpiperidines. nih.gov

Organocatalysis also offers valuable strategies for the functionalization of piperidine derivatives. While specific examples directly involving 3-(tert-butoxy)piperidine are less common, the principles of organocatalysis can be applied to related systems. For example, enantioselective modifications can be achieved using chiral organocatalysts, which is a significant advantage in the synthesis of pharmaceutical compounds.

| Catalytic Method | Reaction | Catalyst/Reagents | Product |

|---|---|---|---|

| Palladium-Catalyzed | α-Arylation of β-amino esters | Pd(PPh₃)₄, K₃PO₄ | Tetrahydroisoquinoline ring mdpi.com |

| Cobalt-Catalyzed | Cross-coupling | CoCl₂, TMCD, Aryl Grignard | 3-Arylpiperidine nih.gov |

| Palladium-Catalyzed | Arylation of 1-azaallyl anions | Pd₂(dba)₃, XPhos, NaOtBu | cis-2,3-Diarylpiperidine nih.gov |

Intramolecular Reactions and Ring Expansions Involving Piperidine Derivatives

Intramolecular reactions of substituted piperidine derivatives provide a powerful tool for the construction of bicyclic and more complex heterocyclic systems. These reactions often proceed with high stereoselectivity due to the conformational constraints of the piperidine ring.

One example is the intramolecular palladium-catalyzed α-arylation of β-amino esters. mdpi.com This reaction, where an aryl halide moiety is tethered to the piperidine nitrogen, can lead to the formation of a tetrahydroisoquinoline ring system. mdpi.com The cyclization is typically promoted by a palladium catalyst and a base. mdpi.com

Ring expansion reactions offer a pathway to larger heterocyclic rings from piperidine precursors. Although specific examples starting directly from 3-(tert-butoxy)piperidine are not prevalent in the provided search results, the general principle involves the rearrangement of a piperidine derivative to form a larger ring, such as an azepane. These transformations can be initiated by various reagents and conditions, often involving the formation of a reactive intermediate that undergoes a skeletal rearrangement. The synthesis of 3-(N-Boc amino) piperidine derivatives has been achieved through the ring expansion of chiral aziridines. niscpr.res.in

Spectroscopic Elucidation of Chemical Transformations and Stereochemistry

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(tert-Butoxy)piperidine (B13247753) hydrochloride. researchgate.net A suite of 1D and 2D NMR experiments provides a comprehensive picture of the molecular framework.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental structural information. researchgate.net

In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet at a characteristic upfield chemical shift. The protons on the piperidine (B6355638) ring would present more complex multiplets due to spin-spin coupling, with their chemical shifts indicating their position relative to the nitrogen atom and the tert-butoxy (B1229062) group.

In the ¹³C NMR spectrum, distinct signals are expected for the quaternary and methyl carbons of the tert-butyl group, as well as for each of the five unique carbon atoms in the piperidine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

¹⁵N NMR: While less common, ¹⁵N NMR can be employed to directly probe the nitrogen atom. For 3-(tert-Butoxy)piperidine hydrochloride, the nitrogen exists as an ammonium (B1175870) cation. The ¹⁵N chemical shift would be sensitive to protonation state and solvent effects, providing valuable data on the heterocyclic core.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are essential for definitive assignments by correlating the signals of directly bonded nuclei. nih.govexlibrisgroup.comnih.gov

An ¹H-¹³C HSQC spectrum correlates the proton signals with the carbon signals, allowing for the unambiguous assignment of which protons are attached to which carbon atoms in the piperidine ring. nih.govresearchgate.net This is particularly useful for resolving the overlapping multiplets in the ¹H spectrum.

| Nucleus | Technique | Expected Structural Information |

|---|---|---|

| ¹H | 1D NMR | Presence of tert-butyl group (singlet), signals for piperidine ring protons (multiplets), integration reveals proton count. |

| ¹³C | 1D NMR | Distinct signals for each unique carbon, confirming the carbon skeleton of the tert-butyl and piperidine moieties. |

| ¹⁵N | 1D NMR | Direct observation of the nitrogen atom, confirming its chemical environment within the protonated piperidine ring. |

| ¹H-¹³C | 2D HSQC | Correlation of protons to their directly attached carbons, providing definitive assignment of the piperidine ring's CH and CH₂ groups. nih.govresearchgate.net |

High-Resolution Mass Spectrometry for Reaction Product Confirmation and Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence.

When analyzing 3-(tert-Butoxy)piperidine, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The base molecule, 3-(tert-Butoxy)piperidine, has a monoisotopic mass of 157.14667 Da. In a mass spectrometer, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion to several decimal places. This experimental value can then be compared to the calculated exact mass for the proposed formula (C₉H₂₀NO⁺). A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

This technique is invaluable for monitoring chemical transformations. For instance, if the tert-butyl group is cleaved, HRMS would detect the corresponding mass loss, confirming the formation of 3-hydroxypiperidine (B146073).

| Adduct Ion | Calculated m/z | Information Provided |

|---|---|---|

| [M+H]⁺ | 158.15395 | Confirms the mass of the protonated parent molecule. uni.lu |

| [M+Na]⁺ | 180.13589 | Confirms the mass of the sodium-adducted parent molecule. uni.lu |

| [M+K]⁺ | 196.10983 | Confirms the mass of the potassium-adducted parent molecule. uni.lu |

Data based on predicted values for the free base, 3-(tert-Butoxy)piperidine. uni.lu

Crystallographic Studies for Absolute Configuration and Conformation (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govunits.it This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, an X-ray crystal structure would provide several key insights:

Conformation: It would unambiguously determine the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would show whether the tert-butoxy group occupies an axial or equatorial position on the chair.

Stereochemistry: If an enantiomerically pure sample, such as (R)- or (S)-3-(tert-Butoxy)piperidine hydrochloride, is crystallized, X-ray diffraction can determine its absolute configuration. nih.gov This is often achieved through the analysis of anomalous dispersion effects, providing an unequivocal assignment of the stereocenter.

Intermolecular Interactions: The crystal structure would reveal the packing of the molecules in the crystal lattice, including the location of the chloride counter-ion and any hydrogen bonding interactions involving the ammonium proton (N-H) and the chloride ion.

These detailed structural insights are crucial for understanding the molecule's physical properties and how it interacts with other molecules.

Computational and Theoretical Investigations of 3 Tert Butoxy Piperidine Hydrochloride and Analogs

Molecular Modeling and Conformational Analysis of Piperidine (B6355638) Architectures

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional shape and conformational flexibility. Molecular modeling allows for the detailed exploration of these structural characteristics.

The piperidine ring, much like cyclohexane, predominantly adopts a low-energy chair conformation. wikipedia.org However, the presence of the nitrogen heteroatom introduces additional complexity. Two distinct chair conformations are possible: one where the N-H bond is in an axial position and another where it is equatorial. For the parent piperidine molecule, the equatorial conformation is generally more stable. wikipedia.org The introduction of substituents on the ring, such as the tert-butoxy (B1229062) group at the 3-position, significantly influences the conformational equilibrium. The energetic balance between axial and equatorial placement of the substituent is dictated by a combination of steric and electronic effects.

Computational investigations on substituted piperidines reveal that several factors govern their preferred conformation:

Steric Hindrance: Bulky substituents typically favor an equatorial position to minimize unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring.

Electronic Effects: Hyperconjugation and charge-dipole interactions can play a crucial role. Studies on fluorinated piperidines, for instance, have shown that delocalization forces and solvation effects can override steric considerations, sometimes favoring an axial conformation for the fluorine atom. researchgate.net

N-Substitution: The nature of the substituent on the piperidine nitrogen profoundly affects the ring's conformation. For example, N-acylpiperidines can experience pseudoallylic strain that favors an axial orientation for a substituent at the 2-position. nih.gov In some cases, such as with certain N-nitroso derivatives, high-energy boat or twist-boat conformations can become significantly populated. nih.govias.ac.in

Molecular modeling of 3α-substituted piperidine-based analogs of cocaine has demonstrated that flexible substituents can adopt conformations that avoid unfavorable interactions within a transporter's binding site. johnshopkins.edu This highlights the importance of conformational analysis in designing ligands that can adapt to the specific topology of a biological target.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies in Design of Piperidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules, providing a powerful tool for understanding ligand-receptor interactions and guiding the design of more potent analogs. nih.govacs.org

CoMFA works by aligning a set of molecules and calculating their steric and electrostatic fields at various points on a 3D grid. Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

A notable 3D-QSAR CoMFA study was conducted on a series of 42 piperidine-based cocaine analogs to explore their binding at the dopamine (B1211576) transporter (DAT). acs.orgnih.gov This study generated two highly predictive models that revealed the crucial role of both steric and electrostatic interactions for the 3α-substituents. acs.orgnih.gov The contour maps provided a visual guide for designing novel DAT inhibitors. nih.gov

| Parameter | Model 1 | Model 2 | Description |

|---|---|---|---|

| q² (Cross-validated) | 0.828 | 0.849 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated) | 0.997 | 0.993 | Measures the correlation between predicted and actual activity for the training set. |

| Steric Field Contribution | 0.621 | 0.493 | Fractional contribution of steric effects to the model. |

| Electrostatic Field Contribution | 0.379 | 0.507 | Fractional contribution of electrostatic effects to the model. |

Similarly, 3D-QSAR studies have been applied to piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. researchgate.net The resulting CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models demonstrated good statistical significance and predictive power, highlighting the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net

| Model | q² (r²_cross) | r²_ncv | r²_pred | Description |

|---|---|---|---|---|

| CoMFA | 0.715 | 0.993 | 0.744 | Model based on steric and electrostatic fields. |

| CoMSIA | 0.620 | 0.986 | 0.570 | Model including steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. |

These examples demonstrate that QSAR and CoMFA are valuable predictive tools in the rational design of novel piperidine scaffolds for various therapeutic targets. researchgate.netresearchgate.net

Mechanistic Insights from Computational Chemistry for Piperidine Transformations

Beyond structure and activity, computational chemistry provides profound insights into the mechanisms of chemical reactions involving piperidines. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to analyze reaction pathways, calculate the energies of intermediates and transition states, and explain observed reactivity and selectivity. researchgate.net

One area where computation has provided clarity is in the synthesis of the piperidine ring itself. A mechanistic study of the copper-catalyzed intramolecular C–H amination to form piperidines utilized both experiments and DFT calculations. acs.org The investigations supported a catalytic cycle involving Cu(I)/Cu(II) species and showed that using N-fluoride amide substrates leads to more favorable reaction pathways compared to N-chloro amides. acs.org

Computational modeling has also been instrumental in understanding the selectivity of reactions that functionalize a pre-existing piperidine ring. For instance, a method for the selective α-functionalization of N-alkyl piperidines was developed, proceeding through the formation of an endo-cyclic iminium ion. acs.org DFT calculations were performed to understand the high endo-selectivity observed. Analysis of the transition states revealed that the pathway leading to the endo-cyclic iminium ion was energetically lower than the one leading to the exo-cyclic alternative, providing a theoretical basis for the experimental results. acs.org

Furthermore, computational studies have been used to explore the reaction mechanisms of piperidine with other molecules to design potential therapeutics. In one study, DFT was used to meticulously analyze the reaction pathway between piperidine and 2-ethoxy-3,5-dinitropyridine. researchgate.net By calculating key thermodynamic parameters like Gibbs free energy and activation energy, the study aimed to understand the formation of products that could potentially act as inhibitors of the SARS-CoV-2 main protease. researchgate.net This integrated approach showcases how understanding reaction mechanisms at a molecular level can directly inform drug discovery efforts. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes to Piperidine (B6355638) Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity and material properties. While classical methods have been established, the development of more efficient and versatile asymmetric routes remains a significant goal.

Recent advancements have moved towards catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries. One promising strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine-1(2H)-carboxylates, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates are then readily reduced to the corresponding enantioenriched 3-substituted piperidines. This three-step process, involving partial reduction of pyridine (B92270), asymmetric carbometalation, and a final reduction, provides a versatile entry to a library of chiral piperidines.

Another area of focus is the use of biocatalysis and chemo-enzymatic strategies. Combining chemical synthesis with enzymatic reactions, such as those involving amine oxidases and ene imine reductases, allows for the asymmetric dearomatization of activated pyridines. This approach yields substituted piperidines with precise stereochemical control under mild reaction conditions.

Further research is expected to focus on expanding the substrate scope of these reactions and developing new catalytic systems with even higher efficiency and selectivity. The exploration of tandem reactions, where multiple stereocenters are set in a single pot, is also a key trend.

| Asymmetric Synthesis Strategy | Key Features | Reported Yields/Selectivity |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Utilizes boronic acids and pyridine precursors; broad functional group tolerance. | High yields and excellent enantioselectivity. |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis with biocatalysis (e.g., amine oxidase/ene imine reductase cascade). | Precise stereochemical control under benign conditions. |

| Nitro-Mannich Reaction | Diastereoselective reaction to control stereochemistry, followed by reductive cyclization. | Good selectivity (70:30 to >95:5) for syn, anti-diastereoisomers. |

| Exocyclic Chirality Induced Condensation | Utilizes a nitroalkene/amine/enone (NAE) condensation reaction. | Yields up to 92% with enantiomeric excess >95%. researchgate.net |

Exploration of New Catalytic Transformations on Piperidine Cores

Direct functionalization of the pre-formed piperidine ring is a highly atom-economical strategy for generating molecular diversity. Research is increasingly directed towards the development of novel catalytic methods for selective C-H bond activation and functionalization of the piperidine core.

One emerging area is the use of Rh(II) catalysts to mediate transformations of α-diazocarbonyl piperidine scaffolds. These reactions can lead to unexpected and complex molecular architectures, such as hexahydrotetrazine ring systems or bridged benzo[c]azepine structures, depending on the catalyst and reaction conditions. researchgate.net The ability to control the chemoselectivity of these transformations opens up new avenues for creating novel piperidine-based compounds. researchgate.net

Furthermore, methods for the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines are being developed. acs.org This involves the in situ formation of an endo-iminium ion from the piperidine N-oxide, which can then be intercepted by a variety of carbon-based nucleophiles. acs.org This strategy allows for the late-stage modification of complex molecules containing a piperidine moiety, which is highly valuable in drug discovery and development. acs.org

Future work in this area will likely involve the discovery of new catalysts that can functionalize different positions on the piperidine ring with high regio- and stereoselectivity. The development of transition-metal-free catalytic systems for these transformations is also a key objective.

| Catalytic Transformation | Catalyst/Reagent | Type of Functionalization | Key Outcome |

| α-Diazocarbonyl Transformations | Rh(II) catalysts | Dimerization, Aromatic Substitution | Formation of complex polycyclic systems (e.g., hexahydrotetrazines, methanobenzazepines). researchgate.net |

| α-C–H Functionalization | N-oxide formation followed by TFAA | Alkylation, Arylation, Trifluoromethylation | Selective introduction of carbon nucleophiles at the α-position to the nitrogen. acs.org |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Intramolecular C-C bond formation | Synthesis of piperidines from linear amino-aldehydes. |

Integration with Flow Chemistry and Sustainable Synthesis Principles

Flow chemistry is emerging as a powerful tool for the synthesis of piperidines, offering advantages such as improved reaction control, enhanced safety, and easier scalability. acs.org Continuous flow protocols have been developed for the highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields in a matter of minutes. acs.org The ability to perform reactions at elevated temperatures and pressures in a controlled manner can accelerate reaction rates and improve yields.

The integration of sustainable practices, such as the use of biocatalysis and the reduction of protecting group manipulations, is a key trend. researchgate.net For instance, combining biocatalytic C-H oxidation with radical cross-coupling offers a streamlined approach to building complex, three-dimensional piperidine molecules, minimizing the number of synthetic steps and reducing waste. researchgate.net

Future research will likely focus on developing more integrated flow processes, potentially combining multiple synthetic steps in a continuous sequence. The use of immobilized catalysts and enzymes in flow reactors will also be a key area of development, facilitating catalyst recycling and product purification.

Advanced Applications in Material Science and Chemical Biology (excluding direct clinical use)

Beyond their traditional use in pharmaceuticals, piperidine scaffolds are being explored for a range of advanced applications in material science and as tools in chemical biology.

Material Science: Piperidine derivatives are being investigated as building blocks for novel functional materials. nbinno.com Their incorporation into organic molecules can give rise to materials with interesting photophysical properties, such as red-emitting luminescent materials for potential use in optoelectronic devices. researchgate.net The piperidine ring can also serve as a flexible or rigid linker in the construction of Metal-Organic Frameworks (MOFs). researchgate.netswitt.ch By modifying the piperidine core, the porosity, surface functionality, and guest-binding properties of MOFs can be tuned for applications in gas storage and separation. switt.ch Furthermore, piperidine-based structures are being used in the development of chemical sensors, for example, utilizing zinc oxide nanorods for the electrochemical detection of piperidine itself. researchgate.net

Chemical Biology: In chemical biology, piperidine derivatives are used to create molecular probes to study biological processes. The piperidine scaffold can be incorporated into fluorescent sensors for the detection of specific ions or small molecules within cells. researchgate.net For instance, piperazine-based fluorescent probes have been developed for detecting biothiols. nih.gov The rigid, three-dimensional structure of the piperidine ring is also valuable in fragment-based drug discovery to explore chemical space beyond flat aromatic systems. nih.gov By creating libraries of diverse, 3D piperidine-based fragments, researchers can identify novel binding motifs for protein targets. nih.gov These non-clinical applications are crucial for understanding fundamental biology and developing new diagnostic tools.

| Application Area | Specific Use of Piperidine Scaffold | Emerging Trend/Finding |

| Material Science | Organic Luminescent Materials | Synthesis of piperidine-based derivatives as red-emitting fluorophores. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Use as versatile linkers to control pore size and functionality for gas storage. researchgate.netswitt.ch | |

| Chemical Sensors | Development of electrodes modified with ZnO nanorods for piperidine detection. researchgate.net | |

| Chemical Biology | Fluorescent Probes | Incorporation into scaffolds for the "turn-on" detection of metal ions like Cu2+. researchgate.net |

| Fragment-Based Discovery | Synthesis of diverse regio- and diastereoisomers to create libraries of 3D fragments. nih.gov | |

| Bioconjugation | Use in bifunctional reagents and stimulus-responsive linkers for probes and prodrugs. chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methodologies for 3-(tert-Butoxy)piperidine hydrochloride?

- Methodology :

Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ gas .

tert-Butoxy Group Introduction : React the piperidine intermediate with tert-butyl reagents (e.g., tert-butyl chloroformate) in anhydrous conditions.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to minimize impurities.

Q. How should this compound be stored to maintain stability?

- Storage Protocol :

- Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the tert-butoxy group .

- Use airtight containers with desiccants to avoid moisture absorption.

- Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .

- Stability Assessment : Conduct accelerated stability studies using TGA (thermogravimetric analysis) to evaluate thermal degradation thresholds .

Q. What analytical techniques are suitable for purity assessment?

- Recommended Methods :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity; FT-IR for functional group validation .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

- Strategies :

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal combinations .

- Catalyst Screening : Evaluate Pd/C vs. Raney Ni for hydrogenation efficiency; higher Pd/C concentrations (5–10 wt%) may reduce reaction time .

- Solvent Optimization : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions during tert-butoxy group introduction .

Q. How to resolve contradictions between experimental reactivity data and computational predictions?

- Approach :

Theoretical Validation : Re-run DFT (Density Functional Theory) calculations using advanced basis sets (e.g., B3LYP/6-311+G(d,p)) to refine activation energy estimates .

Experimental Cross-Check : Perform kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables affecting reactivity .

Literature Benchmarking : Compare results with PubChem or NIST data to identify outliers or methodological discrepancies .

Q. What computational methods predict the compound’s stability under environmental stress?

- Protocol :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) in aqueous environments using software like GROMACS .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate tert-butoxy group substituents with hydrolytic stability trends .

- Accelerated Aging Tests : Expose samples to elevated temperatures (40–60°C) and monitor degradation via LC-MS .

Data Contradiction and Validation

Q. How to address discrepancies in reported toxicity or safety data?

- Resolution Steps :

SDS Cross-Referencing : Compare safety data sheets (SDS) from multiple vendors (e.g., Aaron Chemicals vs. PubChem) to identify consensus recommendations .

In Vitro Testing : Conduct acute toxicity assays (e.g., brine shrimp lethality) to validate irritancy or cytotoxicity claims .

Regulatory Alignment : Follow OSHA/GHS guidelines for hazard classification if conflicting data arise .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound?

- Guiding Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.